N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Catalog No.
S736170
CAS No.
926194-44-7
M.F
C14H12Cl2N2O
M. Wt
295.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide

CAS Number

926194-44-7

Product Name

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide

IUPAC Name

N-(4-amino-2-methylphenyl)-3,5-dichlorobenzamide

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O/c1-8-4-12(17)2-3-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19)

InChI Key

ZVPVPCIIIGPVDC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Application in Organic Chemistry

Summary of the Application: “N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide” is a chemical compound used in the field of organic chemistry . It is used as a key intermediate in the synthesis of other compounds .

Methods of Application or Experimental Procedures: The synthesis of this compound can be achieved from another key intermediate, N-(4-amino-2-methylphenyl)-4-chloro-phthalimine . This intermediate is synthesized from 4-chlorophthalimine and 4-chloro-3-methylaniline .

Results or Outcomes: The compound is used as an intermediate in the synthesis of other compounds, contributing to the advancement of organic chemistry .

Application in the Synthesis of Glycine Derivatives

Summary of the Application: This compound is used in the synthesis of glycine derivatives, such as ethyl 2-(4-aminophenyl)-2-(phenylamino) acetate . These derivatives are an exciting and essential non-proteinogenic class of amino acids .

Methods of Application or Experimental Procedures: An efficient and novel route to synthesize glycine derivatives uses ethyl glyoxylate, aniline, and its derivatives catalyzed by bismuth salts . In this scheme, mild, non-toxic, and commercially viable reagents were utilized .

Results or Outcomes: The synthesized moieties were characterized by ESI-MASS, 1H-NMR, 13C-NMR, and XRD techniques . The target glycine derivatives were successfully obtained with a maximum yield of 87% . Moreover, the reaction is very green as water is the only byproduct .

Application in the Synthesis of N1-(4-Amino-2-methylphenyl)acetamide

Summary of the Application: “N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide” can be used in the synthesis of N1-(4-Amino-2-methylphenyl)acetamide . This compound is used in various chemical reactions due to its amide and amine functional groups .

Methods of Application or Experimental Procedures: The synthesis of N1-(4-Amino-2-methylphenyl)acetamide can be achieved by reacting “N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide” with a suitable reagent that can replace the benzamide group with an acetamide group .

Results or Outcomes: The synthesized N1-(4-Amino-2-methylphenyl)acetamide can be used in various chemical reactions due to its amide and amine functional groups .

Application in the Synthesis of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

Summary of the Application: “N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide” can be used in the synthesis of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide . This compound is a key intermediate in the synthesis of other organic compounds .

Methods of Application or Experimental Procedures: The synthesis of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide can be achieved by reacting “N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide” with a suitable reagent that can replace the benzamide group with a phthalimide group .

Results or Outcomes: The synthesized N-(4-Amino-2-methylphenyl)-4-chlorophthalimide can be used as a key intermediate in the synthesis of other organic compounds .

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a compound characterized by an amide functional group attached to a dichlorobenzene moiety, which includes two chlorine substituents at the 3 and 5 positions. The compound also features an amino group and a methyl group on the phenyl ring, contributing to its unique chemical properties. Its molecular formula is C₁₄H₁₂Cl₂N₂O, and it has a molecular weight of approximately 277.12 g/mol. This compound is of interest in both organic chemistry and medicinal research due to its potential biological activities and applications in synthesis.

  • Substitution Reactions: The amino group and chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
  • Condensation Reactions: The amino group can react with aldehydes or ketones to form Schiff bases.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide exhibits potential biological activities, particularly in enzyme inhibition and protein binding studies. Similar compounds have shown antimicrobial and antioxidant properties, suggesting that this compound may also possess these activities due to its structural characteristics. Its interaction with protein kinase C has been noted, which could influence various biochemical pathways.

The synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide generally involves the reaction of 4-amino-2-methylbenzoic acid with 3,5-dichlorobenzoyl chloride. The procedure typically requires a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures for optimal yield.

Synthetic Route Example

  • Reactants: 4-amino-2-methylbenzoic acid + 3,5-dichlorobenzoyl chloride.
  • Catalyst/Base: Triethylamine or pyridine.
  • Conditions: Stirring at room temperature or slightly elevated temperatures until completion.

In industrial settings, similar synthetic routes are employed but may utilize continuous flow reactors for increased efficiency and yield.

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide serves multiple purposes:

  • Intermediate in Organic Synthesis: It is utilized as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Potential applications in drug development due to its biological activity.
  • Research

Interaction studies suggest that N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide may interact with various biological targets, including enzymes involved in metabolic pathways. Its potential inhibitory effects on protein kinase C could lead to significant implications in pharmacological research. Understanding these interactions is crucial for elucidating its biological mechanisms and therapeutic potential.

Several compounds share structural similarities with N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide:

Compound NameStructural FeaturesUnique Aspects
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineContains pyridine and pyrimidine ringsDifferent nitrogen-containing heterocycles
N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamideContains piperidine ringDifferent cyclic amine structure
N-(5-Amino-2-methylphenyl)-2-phenoxyacetamideContains phenoxy groupDifferent functional group leading to varied reactivity

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is unique due to its specific dichlorobenzene structure which significantly influences its reactivity and biological activity compared to these similar compounds .

XLogP3

3.6

Dates

Last modified: 08-15-2023

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